3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of an allyl group, a mercapto group, and a methoxyphenyl group attached to the thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by reacting appropriate starting materials such as 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced through allylation reactions using allyl halides in the presence of a base.
Attachment of the methoxyphenyl group: This step involves the use of methoxyphenyl derivatives, which can be coupled to the thieno[2,3-d]pyrimidine core using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, which could be explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-Allyl-2-mercapto-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains a chloro group instead of a methoxy group, potentially altering its pharmacological properties.
3-Allyl-2-mercapto-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: The presence of a nitro group may enhance its electron-withdrawing properties, influencing its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-3-8-18-15(19)13-12(9-22-14(13)17-16(18)21)10-4-6-11(20-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWZIWBLIDSJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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